molecular formula C23H17BrN4O5 B15029353 N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

Cat. No.: B15029353
M. Wt: 509.3 g/mol
InChI Key: JYVNXRSFTSJDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide features a quinoxaline core substituted with a 3-nitrobenzoyl group at position 1 and an acetamide linker connected to a 4-bromophenyl group. Quinoxaline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition . The 3-nitrobenzoyl and 4-bromophenyl groups are electron-withdrawing, enhancing electrophilic character and influencing binding interactions with biological targets .

Properties

Molecular Formula

C23H17BrN4O5

Molecular Weight

509.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H17BrN4O5/c24-15-8-10-16(11-9-15)25-21(29)13-20-22(30)26-18-6-1-2-7-19(18)27(20)23(31)14-4-3-5-17(12-14)28(32)33/h1-12,20H,13H2,(H,25,29)(H,26,30)

InChI Key

JYVNXRSFTSJDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Chemical Reactions Analysis

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological activities .

Comparison with Similar Compounds

Variations in Substituents

The compound’s structural analogs differ primarily in substituent type and position on the benzoyl, phenyl, or heterocyclic moieties. Key examples include:

Compound Name Key Substituents Biological Activity/Properties Reference
2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide 4-methylbenzoyl, 3-nitrophenyl Unspecified (structural analog)
N-(2-ethoxyphenyl)-2-[1-(2-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide 2-methylbenzoyl, 2-ethoxyphenyl Unspecified (structural analog)
N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide Benzo[e][1,2]thiazin core, 3-methoxybenzoyl Dual α-glucosidase/α-amylase inhibition
N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone core, sulfanyl linker, 4-chlorophenyl Antimicrobial (hypothesized)

Key Observations :

  • Electron-withdrawing groups (EWGs) like –NO₂ (target compound) and –Br (4-bromophenyl) enhance antimicrobial activity by improving membrane penetration and target binding .
  • Core heterocycle variations: Quinoxaline (target) vs. benzo[e][1,2]thiazin () vs. quinazolinone () alter electronic properties and binding modes.

Physicochemical Properties

  • Crystal Packing : In related N-(4-bromophenyl)acetamides, dihedral angles between aromatic rings (e.g., 66.4° in ) influence packing efficiency and stability. The 3-nitro group in the target compound may introduce steric hindrance, altering crystal morphology compared to methyl analogs .

Enzyme Inhibition

  • The target compound’s quinoxaline core and 3-nitrobenzoyl group may facilitate interactions with enzymes like α-glucosidase or α-amylase, similar to compound 12i (). However, 12i’s benzo[e][1,2]thiazin core enables dual inhibition (non-competitive/competitive), whereas the target compound’s activity remains uncharacterized .

Antimicrobial Activity

  • Analogs with EWGs (–Br, –NO₂) exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli (). The target compound’s 4-bromophenyl and 3-nitro groups likely contribute to similar potency.
  • SP4–SP12 derivatives () demonstrate that halogenation and N-acylation enhance activity, supporting the target compound’s design rationale.

Molecular Modeling and Binding Interactions

  • Docking Studies: In , compound 12i binds α-amylase via hydrophobic interactions and hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.